molecular formula C12H16N2O2 B13328270 1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid

1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid

Katalognummer: B13328270
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: FOAXDFATKUNCOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure

Vorbereitungsmethoden

The synthesis of 1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid typically involves multiple steps, including cyclization and functional group transformations. The synthetic routes often require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid can be compared with other similar compounds, such as:

  • 3’-(trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[1,3-dioxolane-2,5’-indazole]
  • 3’-Methyl-1’,4’,6’,7’-tetrahydrospiro[1,3-dioxolane-2,5’-indazole]

These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of 1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid lies in its specific molecular configuration and the resulting properties that make it suitable for a wide range of scientific research applications.

Eigenschaften

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

spiro[1,4,6,7-tetrahydroindazole-5,1'-cyclopentane]-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-11(16)10-8-7-12(4-1-2-5-12)6-3-9(8)13-14-10/h1-7H2,(H,13,14)(H,15,16)

InChI-Schlüssel

FOAXDFATKUNCOH-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CCC3=C(C2)C(=NN3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.